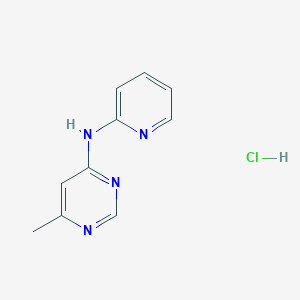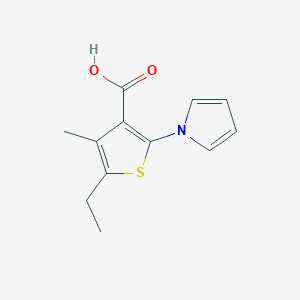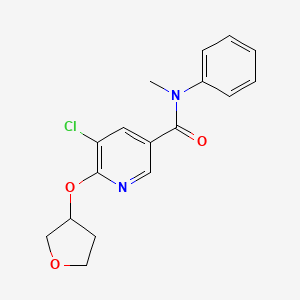
5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as TRO19622, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1) and has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide acts as a potent and selective inhibitor of GlyT1, which leads to an increase in the extracellular levels of glycine in the brain. This, in turn, enhances the activity of N-methyl-D-aspartate (NMDA) receptors, which are important for synaptic plasticity and cognitive function. 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of schizophrenia and Alzheimer's disease. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several advantages for lab experiments, including its high potency and selectivity for GlyT1, as well as its ability to modulate multiple neurotransmitter systems. However, its limitations include its poor solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. One potential application is in the treatment of schizophrenia, where it has shown promising results in preclinical studies. Another potential application is in the treatment of Alzheimer's disease, where it has been shown to enhance cognitive function. Additionally, 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide may have potential applications in the treatment of anxiety and depression, as well as other neurological and psychiatric disorders. Further research is needed to fully understand the therapeutic potential of 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide and to develop effective treatment strategies.
Synthesemethoden
The synthesis of 5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves several steps, including the reaction of 2-chloronicotinic acid with methylamine, followed by the addition of phenylmagnesium bromide and tetrahydrofuran-3-ol. The final product is obtained after purification and crystallization.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. GlyT1 is a transporter protein that regulates the levels of glycine in the brain, which is an important neurotransmitter involved in the regulation of mood, cognition, and behavior. Dysregulation of glycine levels has been implicated in the pathogenesis of several neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
Eigenschaften
IUPAC Name |
5-chloro-N-methyl-6-(oxolan-3-yloxy)-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-20(13-5-3-2-4-6-13)17(21)12-9-15(18)16(19-10-12)23-14-7-8-22-11-14/h2-6,9-10,14H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWILXNXIAANRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-methyl-N-phenyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1,2,4-benzotriazine-3-carboxamide;hydrochloride](/img/structure/B2717593.png)
![3-ethyl 6-methyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717595.png)
![N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2717596.png)
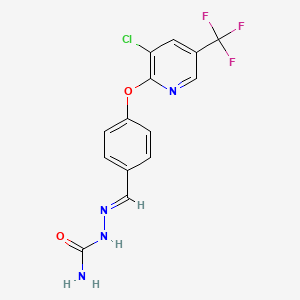
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide](/img/structure/B2717598.png)
![N-benzyl-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide](/img/structure/B2717602.png)
![N-(4-methoxyphenyl)-2-{4-oxo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2717603.png)
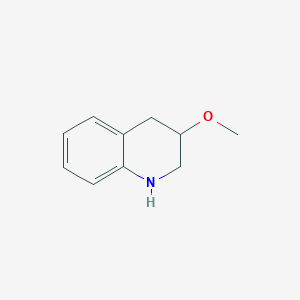
![2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2717605.png)
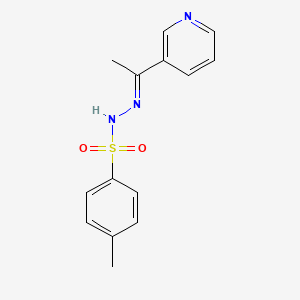
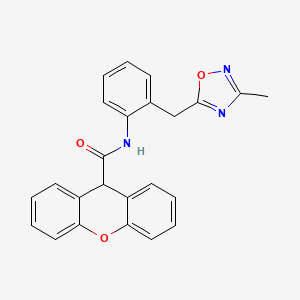
![(E)-4-(benzylsulfonyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2717612.png)
